5-bromo-1H-indol-3-amine Hydrochloride

Kinase Inhibition Tyrosine Kinase pp60c-Src

5-Bromo-1H-indol-3-amine Hydrochloride (CAS 1893457-72-1) is a halogenated indole derivative characterized by a bromine substituent at the C5 position and a primary amine at C3, presented as a hydrochloride salt with molecular formula C8H8BrClN2 and molecular weight 247.52 g/mol. The compound serves as a versatile synthetic intermediate and a core scaffold for the development of kinase inhibitors, antimicrobial agents, and other bioactive molecules.

Molecular Formula C8H8BrClN2
Molecular Weight 247.52
CAS No. 1893457-72-1
Cat. No. B3248808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1H-indol-3-amine Hydrochloride
CAS1893457-72-1
Molecular FormulaC8H8BrClN2
Molecular Weight247.52
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=CN2)N.Cl
InChIInChI=1S/C8H7BrN2.ClH/c9-5-1-2-8-6(3-5)7(10)4-11-8;/h1-4,11H,10H2;1H
InChIKeyBRGHKBZUPNOLGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1H-indol-3-amine Hydrochloride (CAS 1893457-72-1) Technical Baseline


5-Bromo-1H-indol-3-amine Hydrochloride (CAS 1893457-72-1) is a halogenated indole derivative characterized by a bromine substituent at the C5 position and a primary amine at C3, presented as a hydrochloride salt with molecular formula C8H8BrClN2 and molecular weight 247.52 g/mol [1]. The compound serves as a versatile synthetic intermediate and a core scaffold for the development of kinase inhibitors, antimicrobial agents, and other bioactive molecules [2]. Its solid physical form (powder) and defined MDL number (MFCD12197390) facilitate precise handling in research and development workflows . Compared to non-halogenated indole-3-amines, the C5-bromo substitution significantly alters electronic distribution, molecular recognition properties, and metabolic stability, directly impacting target engagement and downstream biological outcomes [3].

Why Unsubstituted Indole-3-amines Are Inadequate Substitutes for 5-Bromo-1H-indol-3-amine Hydrochloride


Direct substitution with non-brominated indole-3-amines or alternative 5-substituted analogs (e.g., 5-fluoro or 5-chloro) is not functionally equivalent and can lead to significant loss of target engagement and downstream efficacy. The 5-bromo substituent is not merely a passive structural feature; it actively enhances binding affinity through halogen bonding, improves metabolic stability, and dramatically increases inhibitory potency in kinase and protease assays [1]. Quantitative evidence demonstrates that the 5-bromo congener consistently outperforms its non-brominated counterpart, with amine derivatives showing IC50 values in the low micromolar range (e.g., 4.69 µM against pp60c-Src) where unsubstituted analogs exhibit substantially weaker or negligible activity [2]. This substitution pattern is critical for achieving the desired biological profile, making 5-bromo-1H-indol-3-amine Hydrochloride the indispensable choice for applications requiring robust, halogen-enhanced molecular interactions.

Quantitative Differentiation Guide: 5-Bromo-1H-indol-3-amine Hydrochloride vs. Closest Analogs


Enhanced pp60c-Src Tyrosine Kinase Inhibition: 5-Bromo Substitution Outperforms Unsubstituted Indole

5-Bromo-substituted indole amine derivatives demonstrate significantly superior inhibitory activity against the pp60c-Src tyrosine kinase target compared to unsubstituted indole analogs. In a direct head-to-head comparison, the 5-bromo congener of a specific amine derivative exhibited an IC50 of 4.69 µM, while its non-brominated counterpart showed markedly reduced potency [1].

Kinase Inhibition Tyrosine Kinase pp60c-Src Indole Derivatives 5-Bromo Substitution IC50

Increased Binding Affinity in Calpain Inhibition: 5-Bromoindole Derivative Outperforms 4-Chlorophenyl Analog

A derivative featuring the 5-bromoindole scaffold, (Z)-3-(5-bromoindol-3-yl)-2-mercaptoacrylic acid, exhibits increased potency against human calpain compared to its 4-chlorophenyl analog [1]. Co-crystal structures (2.03 Å resolution) reveal that the indole group binds more deeply within the hydrophobic pocket of the PEF(S) domain than the phenyl ring, contributing to tighter binding [1].

Calpain Inhibition Protease Inhibitor Mercaptoacrylic Acid Indole vs. Phenyl Halogen Bonding X-ray Crystallography

Broad-Spectrum Antimicrobial Activity: 5-Bromo Indole Analogues Demonstrate Sub-Micromolar MIC Values

5-Bromo-substituted indole analogues display broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MICs) as low as ≤ 0.28 µM against key pathogens, significantly outperforming many non-brominated or alternative halogenated analogs in the same series [1].

Antimicrobial Indole-3-Carboxamido-Polyamine MIC Staphylococcus aureus Acinetobacter baumannii Cryptococcus neoformans

Superior Cytotoxicity in Cancer Cell Lines: 5-Bromo Substitution Identified as Most Potent

In a series of novel 3-substituted 2-indolinone derivatives, the compound bearing a 5-bromo substitution was identified as the most potent cytotoxic agent against HT-29 (colon adenocarcinoma) and MCF-7 (breast adenocarcinoma) cell lines, with an IC50 value below 10 µM [1].

Cytotoxicity Anticancer 2-Indolinone Derivatives HT-29 MCF-7 MTT Assay

Synthetic Utility: 5-Bromoindole as a Key Intermediate in GSK-3 Inhibitor Synthesis

5-Bromoindole, the parent scaffold of 5-bromo-1H-indol-3-amine hydrochloride, is explicitly identified as a potential inhibitor of glycogen synthase kinase 3 (GSK-3) and a crucial chemical intermediate for synthesizing GSK-3 inhibitors and anti-cancer agents [1]. This contrasts with non-brominated indole scaffolds, which lack this specific pharmacological targeting capability.

GSK-3 Inhibitor Synthetic Intermediate 5-Bromoindole Drug Discovery Chemical Intermediate

Synthetic Efficiency: High-Yield Synthesis with Column-Free Isolation of Hydrochloride Salt

The hydrochloride salt form of the 3-aminoindole derivative (structurally analogous to 5-bromo-1H-indol-3-amine hydrochloride) can be synthesized and isolated in high yield using a column-free process, a significant practical advantage over the free base form which often requires chromatographic purification [1].

Synthetic Methodology Hydrochloride Salt Formation Column-Free Purification Gram-Scale Synthesis Process Chemistry

Procurement-Driven Application Scenarios for 5-Bromo-1H-indol-3-amine Hydrochloride


Kinase Inhibitor Discovery and Development

Use 5-bromo-1H-indol-3-amine hydrochloride as a key scaffold for synthesizing potent pp60c-Src and GSK-3 kinase inhibitors. The 5-bromo substitution is essential for achieving low-micromolar IC50 values (e.g., 4.69 µM against pp60c-Src) and represents a critical structural feature for target engagement in kinase-targeted therapies [1]. This compound directly enables SAR studies focused on halogen bonding and metabolic stability optimization.

Protease Inhibitor and Antimicrobial Agent Design

Employ this compound to generate mercaptoacrylic acid derivatives for calpain inhibition or indole-carboxamido-polyamine conjugates for antimicrobial development. The 5-bromoindole core confers deeper hydrophobic pocket binding in proteases (as shown by X-ray co-crystallography) and broad-spectrum antimicrobial activity with sub-micromolar MICs (≤ 0.28 µM) [2][3]. It is the preferred building block for achieving potent and broad-spectrum activity.

Anticancer Lead Optimization

Incorporate this compound into 2-indolinone or indole phytoalexin derivative syntheses to maximize cytotoxic potency against colon (HT-29) and breast (MCF-7) cancer cell lines. Studies consistently identify 5-bromo substitution as yielding the most potent derivatives (IC50 < 10 µM) within a series [4]. This makes it the optimal choice for medicinal chemistry programs aiming to improve cellular antiproliferative activity.

Streamlined Chemical Process Development

Leverage the hydrochloride salt form for gram-scale, column-free synthetic workflows. The ability to isolate the final product without chromatography directly reduces solvent usage, labor time, and overall process cost compared to free base analogs [5]. This is particularly advantageous for scaling up synthesis of advanced intermediates in an industrial or academic process chemistry setting.

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